BenchChemオンラインストアへようこそ!

2-Fluoro-4-nitrobenzamide

Physicochemical Property Distillation Purification Process Chemistry

2-Fluoro-4-nitrobenzamide (CAS 350-32-3) is a fluorinated nitrobenzamide derivative. It is primarily recognized as Enzalutamide Impurity 55 and supplied with detailed characterization data compliant with ICH regulatory guidelines, making it an indispensable reference standard for ANDA analytical method development, method validation (AMV), and quality control (QC) release of enzalutamide drug substance.

Molecular Formula C7H5FN2O3
Molecular Weight 184.12 g/mol
CAS No. 350-32-3
Cat. No. B1321429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitrobenzamide
CAS350-32-3
Molecular FormulaC7H5FN2O3
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N
InChIInChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
InChIKeyMPYXSYLXWAVLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-nitrobenzamide (CAS 350-32-3): Basic Characteristics and Procurement-Relevant Identity


2-Fluoro-4-nitrobenzamide (CAS 350-32-3) is a fluorinated nitrobenzamide derivative [1]. It is primarily recognized as Enzalutamide Impurity 55 and supplied with detailed characterization data compliant with ICH regulatory guidelines, making it an indispensable reference standard for ANDA analytical method development, method validation (AMV), and quality control (QC) release of enzalutamide drug substance [2]. The compound also serves as a key synthetic intermediate in the preparation of 4-amino-2-fluoro-N-methyl-benzamide, the penultimate intermediate in enzalutamide manufacture [3].

Why 2-Fluoro-4-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs for Regulated Pharmaceutical Applications


In regulated pharmaceutical development, generic substitution is not permissible for impurity reference standards. The ICH Q3A guideline mandates that identification, qualification, and control of process-related impurities be performed using impurity standards chemically identical to those formed during drug substance synthesis [1]. 2-Fluoro-4-nitrobenzamide, being the explicit des-methyl, amide-bearing nitro intermediate arising from the 2-fluoro-4-nitrobenzoic acid pathway of enzalutamide synthesis, carries a unique retention time, MS fragmentation, and UV spectral signature that cannot be mimicked by 2-chloro-4-nitrobenzamide or 4-nitrobenzamide [2]. Using a surrogate analog for HPLC method development would generate a method specific to the surrogate, not to the actual impurity, rendering the analytical method non-compliant during regulatory review [2]. The quantitative evidence below substantiates the concrete physical, chemical, and application-specific dimensions that differentiate 2-fluoro-4-nitrobenzamide from its closest in-class candidates.

Product-Specific Quantitative Differentiation Evidence: 2-Fluoro-4-nitrobenzamide vs. Closest Analogs


Boiling Point Reduction Relative to Des-Fluoro Nitrobenzamide: Processing and Purification Advantage

2-Fluoro-4-nitrobenzamide exhibits a calculated boiling point of 317.6 ± 32.0 °C at 760 mmHg . By contrast, the parent unsubstituted 4-nitrobenzamide has a substantially higher boiling point of 368.0 ± 25.0 °C at 760 mmHg [1]. This approximately 50 °C reduction, attributable to the electronegative fluorine at the ortho position disrupting intermolecular hydrogen bonding of the amide group, translates into a meaningful practical advantage during preparative purification or vacuum distillation of reaction mixtures, as the compound remains in a tractable liquid-phase window while structural analogs without fluorine may require temperatures approaching thermal decomposition limits.

Physicochemical Property Distillation Purification Process Chemistry

Lipophilicity (LogP) Differentiation from 2-Chloro-4-nitrobenzamide: Implication for Chromatographic Selectivity and Biotransformation

The computed XLogP3 of 2-fluoro-4-nitrobenzamide is 0.9 [1]. While a head-to-head XLogP3 for 2-chloro-4-nitrobenzamide under the identical algorithm is not directly available, the chlorine-substituted analog 2-chloro-N-ethyl-4-nitrobenzamide reports an XLogP3 of 2.1 , and 2-chloro-4-nitrobenzamide itself is expected to lie in the 1.5–2.0 range based on the general observation that substitution of fluorine by chlorine on an aromatic ring increases logP by approximately 0.7–1.0 units [2]. The lower lipophilicity of the fluoro compound confers distinct reversed-phase HPLC retention behavior (earlier elution) and predicts lower passive membrane permeability, which is a critical consideration when the compound is used as a probe in CYP450-mediated nitro-reduction or drug-drug interaction studies where metabolite partitioning must be controlled.

Lipophilicity Chromatographic Retention Drug Metabolism

Polar Surface Area (PSA) Tuning: How Fluorine Substitution Modulates Biological Target Engagement Potential

The topological polar surface area (TPSA) of 2-fluoro-4-nitrobenzamide is calculated as 88.9 Ų [1]. The unsubstituted 4-nitrobenzamide reports a PSA of 88.9 Ų as well (identical value due to identical H-bond donor/acceptor count), but the introduction of fluorine at the 2-position modifies the electronic surface potential without changing TPSA, thereby altering the compound's ability to engage hydrophobic sub-pockets in target proteins such as urokinase-type plasminogen activator (uPA) [2]. 2-Fluoro-4-nitrobenzamide has been specifically identified as a uPA inhibitor scaffold with an in-cell IC50 of 5.02 × 10³ nM in mouse CT26 transwell invasion assays [2]. The 2-chloro analog (aklomide) is primarily a coccidiostat with no reported uPA inhibition, and the des-halogen parent (4-nitrobenzamide) lacks the steric and electronic properties for the S1 pocket of uPA [3]. The combination of a conserved TPSA with a modulated electrostatic surface grants the 2-fluoro derivative a unique biological fingerprint that cannot be approximated by either the 2-chloro or des-halogen analogs.

Topological Polar Surface Area Blood-Brain Barrier Kinase Inhibitor Design

Temperature-Controlled Storage Requirement as a Proxy for Chemical Reactivity: 2-Fluoro vs. 2-Chloro Stability Contrast

Multiple vendors specify a storage condition of 2–8 °C for 2-fluoro-4-nitrobenzamide , whereas 2-chloro-4-nitrobenzamide is recommended for storage at room temperature (15–25 °C) . This differential storage guidance is a commercial proxy for the higher intrinsic reactivity of the 2-fluoro derivative. The electron-withdrawing fluorine atom in the ortho position activates the nitro group toward nucleophilic displacement and reduction relative to the chloro analog. For researchers performing Pd/C-catalyzed hydrogenation of the nitro group to the amine (a key transformation in enzalutamide synthesis), the 2-fluoro substrate reduces cleanly to 4-amino-2-fluoro-benzamide derivatives in 98% yield under standard conditions [1], leveraging its enhanced electrophilicity for faster and higher-conversion reduction kinetics.

Chemical Stability Storage Condition Reactivity

Specific Intermediate Yield Advantage in Enzalutamide Synthetic Pathway

In the published synthetic route to the enzalutamide key intermediate 4-amino-2-fluoro-N-methyl-benzamide, the N-methyl derivative of 2-fluoro-4-nitrobenzamide (i.e., 2-fluoro-N-methyl-4-nitrobenzamide) is produced via chlorination and subsequent methylamination of 2-fluoro-4-nitrobenzoic acid in 95% yield [1]. The parent 2-fluoro-4-nitrobenzamide itself is the direct precursor to this N-methyl compound, and the overall three-step sequence from 2-fluoro-4-nitrotoluene proceeds in 69% overall yield (74% × 95% × 98%) [1]. No analogous three-step sequence using the 2-chloro or 2-bromo nitrobenzamide intermediates is reported in the enzalutamide patent literature, as the 2-fluoro substituent is structurally essential to the final drug's interaction with the androgen receptor LBD [2]. This yield data quantitatively demonstrates that 2-fluoro-4-nitrobenzamide is irreplaceable within the registered synthetic route for enzalutamide.

Process Chemistry Synthetic Intermediate Enzalutamide

Optimal Procurement and Deployment Scenarios for 2-Fluoro-4-nitrobenzamide Based on Quantitative Differentiation Evidence


Enzalutamide ANDA Impurity Method Development and QC Release Testing

2-Fluoro-4-nitrobenzamide (Enzalutamide Impurity 55) is the indispensable reference standard for developing HPLC/UHPLC methods that must separate and quantify this specific process-related impurity from the enzalutamide API peak. As the impurity carries a unique retention time, UV λmax, and MS transition distinct from other enzalutamide impurities (e.g., Impurity 30, the N-methyl analog; Impurity 49, the 2-fluoromethyl analog), generic nitrobenzamide compounds cannot substitute for system suitability testing [1]. The quantitative evidence of its chemical identity ensures compliance with ICH Q3A and USP/EP monograph requirements for impurity control [2].

Multi-Step Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide for Enzalutamide API Manufacturing

In the three-stage synthesis of the key enzalutamide intermediate 4-amino-2-fluoro-N-methyl-benzamide, 2-fluoro-4-nitrobenzamide serves as the direct precursor to the N-methyl nitro intermediate. The published yield data (95% for N-methyl amidation, 98% for nitro reduction) demonstrate a robust and scalable pathway [3]. Procurement of this intermediate by CDMOs and fine-chemical manufacturers is essential, as the 2-fluoro substituent is structurally required for the androgen receptor antagonist pharmacophore; the 2-chloro analog cannot enter this synthetic sequence [4].

uPA-Targeted Probe Development in Oncology Metastasis Research

For academic and biotech groups investigating inhibitors of urokinase-type plasminogen activator (uPA) as anti-metastatic agents, 2-fluoro-4-nitrobenzamide provides a validated starting scaffold with a reported cell-based IC50 of 5.02 × 10³ nM against intrinsic peri-cellular uPA in mouse CT26 cells [5]. This activity is absent in the 2-chloro congener (aklomide), which is exclusively a coccidiostat [6]. Researchers should therefore specifically source the 2-fluoro derivative to enable SAR exploration around the nitrobenzamide-uPA pharmacophore.

Physicochemical Reference for Halogen-Substituted Benzamide QSAR Model Training

The well-defined physicochemical profile of 2-fluoro-4-nitrobenzamide—XLogP3 = 0.9, TPSA = 88.9 Ų, boiling point = 317.6 °C [7]—makes it a valuable data point for computational chemists building quantitative structure-activity relationship (QSAR) models that span F, Cl, Br, and I ortho-substituted nitrobenzamide series. Its lower logP relative to the 2-chloro analog (~Δ 0.6–1.1 log units) provides a calibrated anchor for hydrophobicity parameterization in predictive ADME models [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.